molecular formula C3H2ClF5O B042458 (R)-Isoflurane CAS No. 133098-04-1

(R)-Isoflurane

Cat. No.: B042458
CAS No.: 133098-04-1
M. Wt: 184.49 g/mol
InChI Key: PIWKPBJCKXDKJR-SFOWXEAESA-N
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Description

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is a chemical compound with the molecular formula C3H2ClF5O. It is known for its unique chemical properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: Reduction can lead to the formation of simpler compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

    Oxidation Reactions: Products include various oxidized forms of the compound.

    Reduction Reactions: Products include simpler hydrocarbons or alcohols.

Scientific Research Applications

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a solvent for specific reactions.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane: Unique due to its specific combination of chlorine and fluorine atoms.

    Chlorodifluoromethane: Lacks the trifluoroethanol moiety, leading to different reactivity.

    Trifluoroethanol: Does not contain the chlorodifluoromethane component, resulting in distinct chemical properties.

Uniqueness

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is unique due to its combination of chlorine and fluorine atoms, which imparts specific reactivity and stability. This makes it valuable in various applications where other compounds may not be suitable.

Properties

IUPAC Name

(2R)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWKPBJCKXDKJR-SFOWXEAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H](C(F)(F)F)(OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904679
Record name (R)-(-)-Isoflurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133098-04-1
Record name Isoflurane, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133098041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(-)-Isoflurane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40904679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOFLURANE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0698S01AUK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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